S-Bioallethrin

描述

S-Bioallethrin: is a synthetic pyrethroid insecticide widely used for controlling household pests such as mosquitoes, houseflies, and cockroaches . It is a stereoisomer of allethrin, specifically the (S)-form, which is known for its high efficacy and low mammalian toxicity . This compound is commonly used in domestic pest control applications due to its rapid knock-down effect on insects .

准备方法

Synthetic Routes and Reaction Conditions: S-Bioallethrin is synthesized through a series of chemical reactions involving the cyclopropanation of chrysanthemic acid derivatives. The key steps include the formation of the cyclopropane ring and the subsequent esterification with alcohols . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced chemical reactors and purification techniques to obtain the desired stereoisomer in high purity .

化学反应分析

Types of Reactions: S-Bioallethrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted compounds .

科学研究应用

Cellular Effects

Research has demonstrated that S-Bioallethrin exhibits significant cytotoxic effects on human lymphocytes. A study indicated that exposure to varying concentrations (10 to 200 µM) resulted in decreased cell viability, with over 30% loss at the highest concentration . The mechanism involves oxidative stress characterized by increased reactive oxygen species (ROS) generation, leading to DNA damage and apoptosis in lymphocytes .

Table 1: Effects of this compound on Lymphocyte Viability

| Concentration (µM) | Cell Viability (%) | ROS Generation (Fluorescence Intensity) |

|---|---|---|

| 10 | 95 | Baseline |

| 50 | 80 | Moderate Increase |

| 100 | 60 | Significant Increase |

| 200 | 30 | Dramatic Increase |

Immunotoxicological Properties

This compound has been shown to inhibit lymphocyte proliferation in vitro, particularly affecting atopic individuals more than nonatopic subjects. This inhibition correlates with serum IgE levels, suggesting a potential immunosuppressive effect . Furthermore, it can induce histamine release from basophils, indicating its role as an immunotoxic agent .

Genotoxicity

The genotoxic potential of this compound was highlighted in studies using micronuclei assays on fish erythrocytes, where it was found to cause chromosomal damage . This raises concerns regarding its effects on aquatic ecosystems and the potential for bioaccumulation.

Pest Control Efficacy

This compound is effective in controlling mosquito populations, which are vectors for diseases like dengue and malaria. Studies have reported high mortality rates in caged mosquito bioassays, demonstrating its effectiveness as a thermal fogging spray .

Table 2: Efficacy of this compound in Mosquito Control

| Treatment Method | Mortality Rate (%) |

|---|---|

| Thermal Fogging | 100 |

| Residual Spray | 61.3 |

Safety Profile

Despite its efficacy, the safety profile of this compound requires careful consideration. While it has low mammalian toxicity at recommended doses, higher exposures can lead to adverse health effects. Regulatory guidelines suggest that exposure should be minimized to prevent potential health risks associated with chronic exposure .

Case Study 1: Occupational Exposure

A study involving agricultural workers exposed to this compound during pest control activities revealed elevated levels of oxidative stress markers and compromised immune function. Workers exhibited symptoms consistent with chemical exposure, underscoring the need for protective measures in occupational settings .

Case Study 2: Aquatic Ecosystems

Research conducted in Thailand assessed the impact of this compound on local aquatic life. The findings indicated significant mortality among non-target species following pesticide application in nearby water bodies. This highlights the importance of evaluating environmental consequences when using chemical pest control methods .

作用机制

S-Bioallethrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects . It binds to these channels and modifies their gating kinetics, leading to prolonged opening and delayed closing of the channels . This results in hyperexcitation of the neurons, causing paralysis and eventual death of the insect . The molecular targets and pathways involved include the sodium channels and the associated signaling pathways that regulate neuronal activity .

相似化合物的比较

S-Bioallethrin is compared with other similar compounds, such as:

Bioallethrin: A mixture of two allethrin isomers in an approximate ratio of 1:1.

Esbiothrin: A mixture of the same two stereoisomers as bioallethrin but in an approximate ratio of R:S = 1:3.

Tefluthrin: Another pyrethroid insecticide with a different mode of action and chemical structure.

Deltamethrin: A highly potent pyrethroid insecticide with a different stereochemistry and higher efficacy.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which contributes to its high efficacy and low mammalian toxicity . Its rapid knock-down effect and broad-spectrum activity make it a valuable tool in pest control .

生物活性

S-Bioallethrin is a synthetic pyrethroid insecticide widely used for pest control. Its biological activity has been the subject of numerous studies, revealing significant effects on cellular mechanisms, oxidative stress, and potential genotoxicity. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily targets sodium channels in nerve cells, leading to neurotoxic effects. It modifies sodium currents in a transient manner, which is characteristic of Type I pyrethroids. Studies have demonstrated that at a concentration of 100 µM, this compound induces rapidly decaying sodium tail currents, indicating its ability to interfere with neuronal signaling pathways .

Table 1: Effects of this compound on Sodium Currents

| Condition | Peak Current (µA) | Tail Current Decay (ms) |

|---|---|---|

| Control | 1.32 ± 0.03 | 10.93 ± 2.25 |

| + this compound | 2.11 ± 0.12 | 7.30 ± 0.35 |

| + Deltamethrin | 1.02 ± 0.04 | 8.33 ± 0.50 |

This table illustrates the transient nature of the sodium current modifications induced by this compound compared to other pyrethroids like deltamethrin .

Oxidative Stress and Cellular Damage

Research indicates that exposure to this compound leads to significant oxidative stress in human lymphocytes. A study reported that treatment with varying concentrations (10 µM to 200 µM) resulted in a concentration-dependent decrease in cell viability, with more than 30% loss at the highest concentration . The compound enhances the generation of reactive oxygen species (ROS), leading to lipid peroxidation and protein oxidation, which compromise cellular integrity.

Key Findings on Oxidative Stress

- Cell Viability : At 200 µM, approximately 70% of lymphocytes remained viable after exposure for two hours.

- Antioxidant Capacity : A decrease in ferric reducing ability of plasma (FRAP) and DPPH radical quenching was observed, indicating compromised antioxidant defense mechanisms .

- ROS Generation : Fluorescence microscopy revealed increased ROS levels in treated cells, with fluorescence intensity rising significantly compared to controls.

Genotoxicity and Immunotoxicity

This compound has been implicated in genotoxic effects as well. Micronuclei assays conducted on fish erythrocytes showed positive results for genotoxic potential . Additionally, studies have indicated that this compound can inhibit human lymphocyte proliferation, suggesting immunotoxic effects that may impair immune responses .

Case Studies and Environmental Impact

A notable case study examined the effects of this compound on human health through environmental exposure scenarios. The findings highlighted an association between pesticide exposure and altered plasma biochemical profiles in humans, necessitating further toxicological investigations into synthetic pyrethroids like this compound .

Summary of Environmental Studies

属性

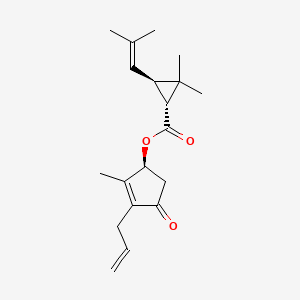

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-PVAVHDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2039336 | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID. | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

~120 °C | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.98 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-trans-Allethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-dl-trans-Allethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOALLETHRIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF4AL7FRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Y8J603E78R | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8J603E78R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。